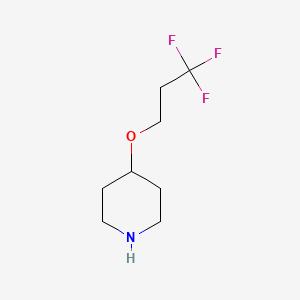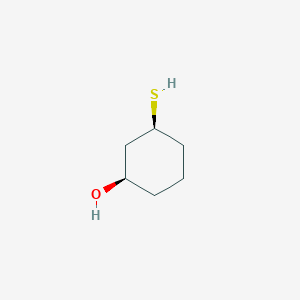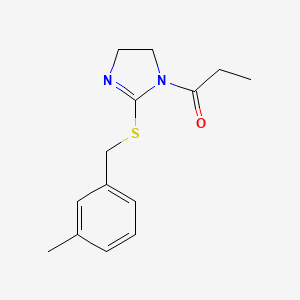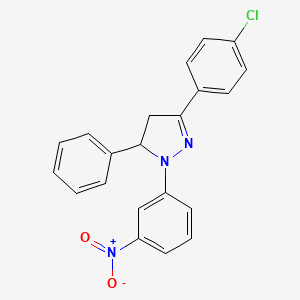
4-(3,3,3-Trifluoropropoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3,3,3-Trifluoropropoxy)piperidine” is a chemical compound with the CAS Number: 1343727-11-6 . It has a molecular weight of 197.2 . The IUPAC name for this compound is 4-(3,3,3-Trifluoropropoxy)piperidine .
Molecular Structure Analysis
The InChI code for “4-(3,3,3-Trifluoropropoxy)piperidine” is 1S/C8H14F3NO/c9-8(10,11)3-6-13-7-1-4-12-5-2-7/h7,12H,1-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(3,3,3-Trifluoropropoxy)piperidine” is a liquid at normal temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidines serve as essential building blocks for drug development. Researchers have explored the synthesis of various piperidine derivatives, including 4-(3,3,3-Trifluoropropoxy)piperidine , to create novel pharmaceutical agents. These derivatives find applications in more than twenty classes of drugs, making them crucial for medicinal chemistry .
Dual Inhibitors for Kinases
A series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors for clinically relevant kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds show promise in cancer therapy .
Biological Activity and Pharmacological Applications
Both synthetic and naturally occurring piperidines have been investigated for their biological and pharmacological properties. Researchers explore the potential of piperidine-containing compounds as antiproliferative agents, antimetastatic agents, and more. For instance, alkaloids like piperine , evodiamine , and berberine exhibit significant effects against various cancers .
Functionalization and Multicomponent Reactions
Efficient methods for the synthesis of substituted piperidines are actively researched. Scientists aim to develop cost-effective and rapid approaches. Functionalization strategies, cyclization, cycloaddition, annulation, and multicomponent reactions play a pivotal role in expanding the diversity of piperidine derivatives .
Hydrogenation and Condensed Piperidines
Hydrogenation reactions lead to the formation of condensed piperidines. These compounds have applications beyond medicinal chemistry, including materials science and chemical synthesis .
Industrial and Material Science Applications
Piperidine derivatives find use in various industrial applications, such as coatings, polymers, and catalysts. Their unique structural features contribute to their versatility in material science .
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
4-(3,3,3-trifluoropropoxy)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)3-6-13-7-1-4-12-5-2-7/h7,12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXWNMUUIZABOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3,3-Trifluoropropoxy)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2985396.png)


![(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2985399.png)
![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2985402.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{ethyl[(3-fluorophenyl)methyl]amino}acetamide](/img/structure/B2985403.png)
![1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2985404.png)
![4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2985409.png)





